molecular formula C13H30N2 B1308783 5-(Diisobutylamino)amylamine CAS No. 209803-39-4

5-(Diisobutylamino)amylamine

Cat. No.: B1308783
CAS No.: 209803-39-4
M. Wt: 214.39 g/mol
InChI Key: LLOCHSZLPLWNJG-UHFFFAOYSA-N
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Description

5-(Diisobutylamino)amylamine is an organic compound with the chemical formula C13H30N2. It consists of a five-carbon alkyl chain linked to an amino chain containing a diisobutylamino group . This compound is known for its strong alkalinity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Diisobutylamino)amylamine is typically synthesized by reacting diisobutylamine with 1-bromopentane. The reaction involves the nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired compound . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Diisobutylamino)amylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

5-(Diisobutylamino)amylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Diisobutylamino)amylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Diisobutylamine: A related compound with similar chemical properties but lacking the additional alkyl chain.

    Amylamine: Another related compound with a simpler structure and different reactivity.

Uniqueness

5-(Diisobutylamino)amylamine is unique due to its specific structure, which combines the properties of both diisobutylamine and amylamine. This unique combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

N',N'-bis(2-methylpropyl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N2/c1-12(2)10-15(11-13(3)4)9-7-5-6-8-14/h12-13H,5-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOCHSZLPLWNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCCCN)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395540
Record name 5-(Diisobutylamino)amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209803-39-4
Record name N1,N1-Bis(2-methylpropyl)-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209803-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diisobutylamino)amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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